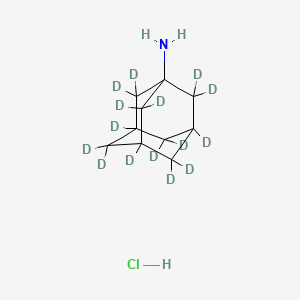

Amantadine-d15 (hydrochloride)

Description

Significance of Stable Isotope Labeling in Advanced Chemical Investigations

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. creative-proteomics.com Common stable isotopes used in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution creates a labeled compound that is chemically almost identical to its unlabeled counterpart but has a different mass. diagnosticsworldnews.com This mass difference allows researchers to track the movement and transformation of these labeled molecules through complex biological or chemical systems using analytical instruments like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com

The significance of this technique lies in its broad applicability. symeres.com In chemistry, it is crucial for elucidating reaction mechanisms and kinetics. symeres.com In biology and medicine, stable isotope labeling helps in understanding intricate biological processes such as metabolism, protein synthesis, and nutrient cycling. clearsynth.comsilantes.com By introducing labeled compounds, scientists can trace metabolic pathways, determine the fate of drugs in the body, and quantify molecules with high precision. symeres.comdiagnosticsworldnews.comsilantes.com This ability to directly measure the dynamics of biomolecules provides invaluable insights into cellular physiology and disease. silantes.com

Utility of Deuterated Pharmaceutical Analogs in Fundamental Research

Deuterated pharmaceutical analogs are compounds where one or more hydrogen atoms in a drug molecule are replaced by deuterium, a stable isotope of hydrogen. wikipedia.org This subtle structural change, known as deuteration, can significantly impact the molecule's properties due to the kinetic isotope effect. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the deuterated compound more resistant to metabolic breakdown at the site of deuteration. nih.gov

In fundamental research, this effect is exploited to study drug metabolism and pharmacokinetics (DMPK). symeres.com By strategically placing deuterium atoms at sites vulnerable to metabolic change, researchers can slow down the rate of metabolism. nih.gov This allows for a clearer identification of metabolic pathways and potential drug interactions. symeres.com Deuterated analogs serve as exceptional tools in these investigations, providing improved pharmacokinetic characteristics that help in understanding the biotransformation of the parent drug. researchgate.netglpbio.com Furthermore, deuterated compounds are widely used as internal standards for quantitative analysis in mass spectrometry, where their distinct mass allows for precise measurement of the non-deuterated drug in biological samples. researchgate.net

Overview of Amantadine-d15 (hydrochloride) as a Key Isotopic Probe

Amantadine-d15 (hydrochloride) is the deuterated form of Amantadine (B194251) hydrochloride, a pharmaceutical agent with antiviral and antiparkinsonian properties. glpbio.commedchemexpress.comtargetmol.com Amantadine itself acts by inhibiting viral ion channels, such as the M2 protein of the influenza A virus, and by modulating neurotransmitter systems in the brain, including the NMDA receptor. medchemexpress.compatsnap.comnih.gov

As an isotopic probe, Amantadine-d15 (hydrochloride) serves primarily as an internal standard for the quantitative analysis of amantadine in biological matrices. teagasc.ie Its 15 deuterium atoms give it a significantly higher mass than the unlabeled compound, making it easily distinguishable in mass spectrometry-based assays. lgcstandards.com This allows for highly accurate and precise measurements, which are critical in pharmacokinetic studies. teagasc.ie The use of Amantadine-d15 (hydrochloride) is essential for research into the metabolism, distribution, and clearance of amantadine, contributing to a deeper understanding of its pharmacological profile. glpbio.comresearchgate.net It is intended for research and analytical applications only. medchemexpress.commedchemexpress.com

Data Tables

Table 1: Chemical Properties of Amantadine-d15 (hydrochloride)

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₃D₁₅ClN | scbt.com |

| Molecular Weight | 202.80 g/mol | scbt.com |

| Purity | >95% to 98% | lgcstandards.comscbt.comlgcstandards.com |

Table 2: Identifiers for Amantadine-d15

| Identifier | Value | Source(s) |

| CAS Number | 33830-10-3 | glpbio.comlgcstandards.comlgcstandards.com |

| Synonyms | 1-Adamantanamine-d15; 1-Aminoadamantane-d15 | glpbio.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18ClN |

|---|---|

Molecular Weight |

202.80 g/mol |

IUPAC Name |

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D; |

InChI Key |

WOLHOYHSEKDWQH-XJPYNYSVSA-N |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H].Cl |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Deuteration Strategies for Amantadine D15 Hydrochloride

General Principles of Isotopic Labeling in Adamantane (B196018) Derivatives

The introduction of deuterium (B1214612) into the adamantane scaffold is the foundational step in the synthesis of Amantadine-d15. Isotopic labeling of adamantane derivatives can be broadly categorized into two main approaches: regiospecific and perdeuteration.

Regiospecific and Perdeuteration Approaches

Regiospecific deuteration involves the selective replacement of hydrogen atoms at specific positions within the adamantane molecule. This approach is valuable for studying site-specific metabolic pathways or kinetic isotope effects. However, for use as an internal standard in mass spectrometry-based bioanalysis, a high degree of deuteration is often preferred to ensure a significant mass shift from the unlabeled analyte, thereby avoiding isotopic crosstalk.

Perdeuteration , the complete replacement of all protium (B1232500) (¹H) atoms with deuterium (²H), is the strategy of choice for synthesizing Amantadine-d15. This results in a mass increase of 15 atomic mass units (amu) in the adamantane cage, providing a distinct and well-separated signal in mass spectrometric analysis. The resulting Adamantane-d16 can then be functionalized to produce Amantadine-d15, with the single non-deuterated position being the nitrogen of the amino group introduced later in the synthesis.

Synthetic Pathways for Deuterium Incorporation

The incorporation of deuterium into the adamantane core can be achieved through several synthetic pathways. One common method involves hydrogen-deuterium (H/D) exchange reactions catalyzed by transition metals or strong acids.

For perdeuteration, adamantane can be subjected to harsh conditions in the presence of a deuterium source, such as D₂O, and a suitable catalyst. Platinum-based catalysts have been shown to be effective for the H/D exchange of various aromatic and aliphatic hydrocarbons. Continuous-flow systems can enhance the efficiency of such exchange reactions by improving gas-liquid mixing and allowing for catalyst recycling. nih.gov

Another approach involves the synthesis of adamantane from smaller, already deuterated precursors, though this is often a more complex and less economically viable route. The direct H/D exchange on pre-synthesized adamantane is generally the more practical method for producing Adamantane-d16, the key precursor for Amantadine-d15.

Advanced Synthesis of Amantadine (B194251) Hydrochloride Precursors

Once the perdeuterated adamantane (Adamantane-d16) is obtained, the next critical step is the introduction of the amino group at one of the tertiary bridgehead positions to form Amantadine-d15. This is typically achieved through adaptations of classical organic reactions, most notably the Ritter reaction.

Adaptations of Ritter-Type Reactions for Deuterated Intermediates

The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol or alkene, in the presence of a strong acid. nih.govwikipedia.orgchemistry-reaction.com In the context of Amantadine-d15 synthesis, a deuterated adamantane precursor, such as 1-bromoadamantane-d15 or 1-adamantanol-d15, is used to generate the adamantyl-d15 carbocation.

A common pathway involves the bromination of Adamantane-d16 to yield 1-bromoadamantane-d15. chemicalbook.comgoogle.com This perdeuterated bromide can then be subjected to a Ritter reaction with a nitrile, such as acetonitrile (B52724) or formamide (B127407), in the presence of a strong acid like sulfuric acid. nih.govijpsr.com This reaction proceeds through the formation of a stable tertiary adamantyl-d15 carbocation, which is then attacked by the nitrogen of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the corresponding N-(1-adamantyl-d15)amide.

Alternatively, Adamantane-d16 can be oxidized to 1-adamantanol-d15, which can also serve as a precursor in the Ritter reaction. Alcohols are often excellent substrates for this reaction. nih.gov

The final step involves the hydrolysis of the N-(1-adamantyl-d15)amide under basic or acidic conditions to yield the free amine, Amantadine-d15. Treatment with hydrochloric acid then affords the desired Amantadine-d15 hydrochloride salt.

Optimization of Reaction Conditions for Isotopic Enrichment

A crucial aspect of synthesizing Amantadine-d15 is the optimization of reaction conditions to ensure high isotopic enrichment and minimize any potential H/D back-exchange. The stability of the C-D bonds in the adamantane cage is generally high under the conditions of the Ritter reaction and subsequent hydrolysis. However, careful selection of reagents and solvents is necessary.

For instance, the use of deuterated acids and solvents during the Ritter reaction can help maintain the isotopic integrity of the molecule. Reaction temperature and time must also be carefully controlled to prevent side reactions and potential deuterium loss. Microwave-assisted synthesis has been explored for the non-deuterated amantadine synthesis and could potentially offer a way to accelerate the reaction and improve yields while maintaining isotopic purity. google.com

The choice of the nitrile in the Ritter reaction can also be significant. While acetonitrile is commonly used, formamide can also be employed, leading to the N-(1-adamantyl)formamide intermediate. nih.gov The subsequent hydrolysis conditions for the formamide or acetamide (B32628) must be chosen to be efficient without compromising the deuterium labeling.

Purification and Isolation Techniques for Deuterated Amantadine Analogs

The purification and isolation of Amantadine-d15 (hydrochloride) are critical to ensure its suitability as an internal standard. The final product must be free from unlabeled amantadine and other impurities.

Chromatographic techniques are central to the purification of isotopically labeled compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating deuterated compounds from their non-deuterated counterparts. nih.govgcms.cz The separation is based on the subtle differences in physicochemical properties arising from the isotopic substitution, often referred to as the isotope effect. In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their protiated analogs. researchgate.net

Following purification, the isotopic enrichment and chemical purity of Amantadine-d15 (hydrochloride) must be rigorously assessed. Mass spectrometry (MS) is the primary technique for determining the level of deuteration. High-resolution mass spectrometry (HR-MS) can precisely determine the mass of the labeled compound and quantify the distribution of different isotopologues. rsc.org Tandem mass spectrometry (MS/MS) is used to confirm the structure by analyzing the fragmentation pattern. For Amantadine-d15, the precursor ion at m/z 167.0 undergoes fragmentation to produce characteristic product ions, such as m/z 150.3 and 118.1, which are distinct from the fragmentation of unlabeled amantadine (m/z 152.2 → 135.3). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for characterizing deuterated compounds. ¹H NMR can be used to confirm the absence or significant reduction of proton signals from the adamantane cage, providing a direct measure of deuteration. chemicalbook.comnih.govdrugbank.com ¹³C NMR can also be used to confirm the carbon skeleton of the molecule.

The following table summarizes the key analytical techniques used in the characterization of Amantadine-d15 (hydrochloride).

| Technique | Purpose | Key Observations for Amantadine-d15 (hydrochloride) |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment | Separation from unlabeled amantadine and other impurities. |

| Gas Chromatography (GC) | Purification and purity assessment | Alternative to HPLC for separation of isotopologues. |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment | Accurate mass measurement to confirm the incorporation of 15 deuterium atoms. |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation | Characteristic fragmentation pattern (e.g., m/z 167.0 → 150.3 → 118.1). nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of deuterium incorporation | Absence of proton signals corresponding to the adamantane cage in ¹H NMR. |

Advanced Analytical Methodologies Employing Amantadine D15 Hydrochloride As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

The development of robust and sensitive LC-MS methods is crucial for the accurate quantification of Amantadine (B194251) in complex biological matrices such as human plasma. Amantadine-d15 is the preferred internal standard for these assays due to its similar extraction recovery, chromatographic retention time, and ionization response, which effectively compensates for matrix effects and other experimental variations. nih.govscispace.com

For high-throughput analysis, which is essential in clinical and bioequivalence studies, methods combining rapid chromatographic separation with highly selective mass spectrometric detection are developed. nih.govjournalofappliedbioanalysis.com These methods often employ tandem mass spectrometry (MS/MS) or triple-stage fragmentation (MS^3) to achieve low detection limits and high specificity. nih.gov

The primary goal of chromatographic separation in LC-MS bioanalysis is to resolve the analyte from endogenous matrix components to minimize ion suppression or enhancement. longdom.org Reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 stationary phases is the most common approach for Amantadine analysis. nih.govjournalofappliedbioanalysis.comresearchgate.net Optimization involves adjusting several key parameters to achieve efficient separation with good peak shape and short analysis times. researchgate.net

Key optimized parameters include the choice of the specific C18 column, mobile phase composition (typically a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer like ammonium formate), and the mobile phase flow rate. longdom.org Both isocratic and gradient elution methods have been successfully developed. journalofappliedbioanalysis.comnih.gov For instance, one high-throughput method utilizes an Agilent Eclipse Plus C18 column with a gradient elution, achieving a total run time of 5.3 minutes. journalofappliedbioanalysis.com Another method employing an Agilent Poroshell 120 SB-C18 column uses isocratic elution to achieve a faster run time of 3 minutes per sample. nih.gov

| Stationary Phase (Column) | Dimensions | Mobile Phase Composition | Flow Rate | Elution Mode | Reference |

|---|---|---|---|---|---|

| Agilent Eclipse Plus C18 | 50 x 3.0 mm, 3.5 µm | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | 0.8 mL/min | Gradient | journalofappliedbioanalysis.com |

| Agilent Poroshell 120 SB-C18 | 4.6 x 50 mm, 2.7 µm | A: 0.1% Formic Acid in Water B: Acetonitrile | 0.8 mL/min | Isocratic (70% A, 30% B) | nih.gov |

| Synergi™ Hydro-RP C18 | 150 x 4.6 mm, 4 µm | Acetonitrile and 10 mM Ammonium Formate, pH 3.0 (80:20, v/v) | Not Specified | Isocratic | nih.gov |

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode to generate protonated molecules [M+H]⁺. nih.govjournalofappliedbioanalysis.com

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective MS/MS technique used for quantification. journalofappliedbioanalysis.com In this mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule of Amantadine or Amantadine-d15), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific product ion for detection. This process ensures that only fragments originating from the specific analyte of interest are detected, significantly reducing background noise. journalofappliedbioanalysis.com

Triple-Stage Fragmentation (MS³) is an even more selective technique available on hybrid quadrupole-linear ion trap mass spectrometers. omicsonline.org It involves an additional fragmentation step: the precursor ion is selected in Q1, fragmented in Q2 to create a primary product ion, which is then isolated in the linear ion trap (Q3) and fragmented again to produce a secondary product ion for detection. omicsonline.org This additional fragmentation step can significantly enhance the signal-to-noise ratio by further reducing matrix interference and background noise compared to conventional MRM. mdpi.com Studies have shown that for Amantadine, the MS³ scan mode displays higher sensitivity than the MRM transition. mdpi.com

| Compound | Detection Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|---|

| Amantadine | MRM | 152.0 | 135.1 | journalofappliedbioanalysis.com |

| Amantadine-d15 | MRM | 167.2 | 150.1 | journalofappliedbioanalysis.com |

| Amantadine | MS³ | 152.2 | 135.3 → 107.4 | nih.gov |

| Amantadine-d15 | MS³ | 167.0 | 150.3 → 118.1 | nih.gov |

A developed LC-MS/MS method must be fully validated according to regulatory guidelines to ensure its reliability for bioanalytical applications. nih.govjournalofappliedbioanalysis.com Validation assesses several key parameters, including linearity, sensitivity, accuracy, precision, and selectivity. mdpi.com

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range. mdpi.com Calibration curves are generated by analyzing a series of standards at known concentrations. The curve is constructed by plotting the peak area ratio of the analyte (Amantadine) to the internal standard (Amantadine-d15) against the nominal concentration of the analyte. journalofappliedbioanalysis.com A linear regression analysis is applied, and the relationship is typically characterized by the correlation coefficient (r or r²), which should be close to 1. nih.gov

Validated methods for Amantadine using Amantadine-d15 as an internal standard have demonstrated excellent linearity over wide concentration ranges, suitable for clinical and bioequivalence studies. journalofappliedbioanalysis.comnih.gov The lower limit of quantification (LLOQ) defines the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. journalofappliedbioanalysis.com

| Linear Concentration Range (ng/mL) | Correlation Coefficient | LLOQ (ng/mL) | Detection Mode | Reference |

|---|---|---|---|---|

| 15 - 2000 | Not specified, but described as linear | 15 | LC-MS/MS | journalofappliedbioanalysis.com |

| 50 - 1500 | r > 0.995 | 50 | LC-MS³ | nih.govnih.gov |

| 0.50 - 500 | r² ≥ 0.9969 | 0.50 | LC-MS/MS | nih.govresearchgate.net |

| 5 - 200 | Described as excellent | Not specified | LC-MS/MS | researchgate.netresearchgate.net |

Method Validation for Bioanalytical Applications

Precision, Accuracy, and Sensitivity Characterization

The performance of an analytical method is defined by its precision, accuracy, and sensitivity. Methods utilizing Amantadine-d15 as an internal standard for amantadine quantification consistently demonstrate high levels of precision and accuracy, meeting the stringent requirements of regulatory guidelines.

Precision is a measure of the random error and is typically expressed as the percent coefficient of variation (%CV). For amantadine assays, both intra-batch (within a single run) and inter-batch (between different runs) precision are evaluated at multiple concentration levels, including the lower limit of quantitation (LLOQ), low, medium, and high-quality control (QC) samples. Studies report intra-batch precision for amantadine assays with %CV values often below 6.6%, and inter-batch precision below 6.3%. journalofappliedbioanalysis.com In some cases, intra-batch precision has been shown to be as low as 5.42% and inter-batch precision as low as 4.23%. nih.gov

Sensitivity is determined by the LLOQ, which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. High-throughput HPLC-MS/MS methods using Amantadine-d15 have achieved an LLOQ of 15 ng/mL using a small sample volume of 20 µL of human plasma. journalofappliedbioanalysis.com More sensitive methods have pushed the LLOQ even lower, with some liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays reporting a limit of detection of 0.18 ng/mL and a linear range of 0.50–500 ng/mL. nih.govresearchgate.net

| Parameter | Metric | Reported Value Range | Reference |

|---|---|---|---|

| Precision | Intra-batch %CV | ≤ 6.6% | journalofappliedbioanalysis.com |

| Inter-batch %CV | ≤ 6.3% | journalofappliedbioanalysis.com | |

| Accuracy | Intra-run %Bias | -7.3% to 3.3% | journalofappliedbioanalysis.com |

| Inter-run %Bias | -3.3% to 0.7% | journalofappliedbioanalysis.com | |

| Sensitivity | LLOQ | 15 ng/mL | journalofappliedbioanalysis.com |

| Sensitivity | Limit of Detection | 0.18 ng/mL | nih.govresearchgate.net |

Stability Studies of Analyte under Various Conditions

Evaluating the stability of an analyte in biological matrices under various storage and handling conditions is a crucial part of method validation. This ensures that the measured concentration accurately reflects the concentration in the sample at the time of collection. Amantadine has been shown to be a highly stable compound.

Stability studies are conducted to cover different scenarios that samples may encounter during analysis, including:

Freeze-Thaw Stability: Quality control samples are subjected to multiple freeze-thaw cycles (e.g., frozen at -20°C and thawed at room temperature). Amantadine has been found to be stable after four freeze-thaw cycles. nih.gov

Short-Term (Bench-Top) Stability: The stability of the analyte is tested in the matrix at room temperature for a period that exceeds the expected duration of sample preparation. Amantadine is stable in plasma when kept at room temperature for at least 12 hours. nih.gov

Long-Term Stability: To determine acceptable long-term storage conditions, samples are stored at low temperatures (e.g., -20°C or -70°C) for an extended period. Studies have confirmed amantadine's stability in plasma at -20°C for at least 30 days. nih.gov Remarkably, other research has shown that amantadine hydrochloride is exceptionally stable, retaining full activity after storage for at least 25 years at ambient temperature. nih.gov

Post-Preparative Stability: The stability of the processed samples in the autosampler is also assessed.

Stock Solution Stability: The stability of amantadine stock solutions is evaluated under refrigeration and at room temperature.

Furthermore, forced degradation and photostability studies have indicated that amantadine is not significantly susceptible to degradation under light exposure. fda.gov It also exhibits considerable stability under thermal stress, retaining its integrity after being held at high temperatures (65-85°C) for several days. nih.gov

| Condition | Matrix/Form | Duration/Cycles | Result | Reference |

|---|---|---|---|---|

| Freeze-Thaw Cycles | Human Plasma | 4 Cycles | Stable | nih.gov |

| Room Temperature | Human Plasma | 12 hours | Stable | nih.gov |

| Long-Term Storage | Human Plasma | 30 days at -20°C | Stable | nih.gov |

| Long-Term Storage | Hydrochloride Salt | 25 years at ambient temperature | Stable | nih.gov |

| Thermal Stress | Hydrochloride Salt | Several days at 65-85°C | Stable | nih.gov |

| Photostability | Drug Product | UV Testing | Not subject to photodegradation | fda.gov |

Application of Amantadine-d15 (hydrochloride) as a Stable Isotope Internal Standard in Quantitative Assays

Amantadine-d15 is widely employed as an internal standard (IS) in quantitative bioanalytical assays, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The use of a stable isotope-labeled IS is considered the gold standard in mass spectrometry-based quantification because it offers the most effective way to correct for sample preparation variability and matrix-induced ionization effects.

The key advantage of Amantadine-d15 is that its chemical and physical properties are nearly identical to those of the unlabeled amantadine. It co-elutes chromatographically with the analyte and exhibits the same behavior during sample extraction and ionization. journalofappliedbioanalysis.com However, it is differentiated by the mass spectrometer due to its higher mass-to-charge ratio (m/z). This allows for separate detection and quantification, enabling the ratio of the analyte peak area to the IS peak area to be used for concentration calculations. This ratiometric approach corrects for potential analyte loss during sample processing and variations in instrument response.

Amantadine-d15 has been successfully used as an IS in various applications, including:

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion of amantadine in subjects. journalofappliedbioanalysis.com

Bioequivalence Studies: To compare the bioavailability of a generic drug product to a brand-name drug. nih.govresearchgate.net

Therapeutic Drug Monitoring: To quantify amantadine levels in patient plasma to ensure concentrations are within the therapeutic range. nih.gov

The development of LC-MS³ methods, which involve an additional stage of fragmentation, further enhances the selectivity and sensitivity of amantadine detection in complex biological samples, with Amantadine-d15 serving as the ideal internal standard for such advanced techniques. nih.gov

Advanced Sample Preparation Techniques for Complex Matrices

Protein Precipitation Methodologies for Biological Samples

Protein precipitation (PPT) is a common, straightforward, and high-throughput method for sample preparation in bioanalysis, particularly for removing proteins from plasma and serum samples before LC-MS/MS analysis. nih.gov For the analysis of amantadine, PPT is frequently the method of choice. journalofappliedbioanalysis.comresearchgate.net

The typical procedure involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample. nih.govresearchgate.net The solvent disrupts the solvation of proteins, causing them to denature and precipitate out of the solution.

A common protocol for amantadine analysis involves the following steps:

An aliquot of the plasma sample is mixed with the Amantadine-d15 internal standard.

A volume of cold acetonitrile, often three to four times the sample volume, is added to precipitate the proteins. nih.gov

The mixture is vortexed to ensure thorough mixing and complete precipitation.

The sample is then centrifuged at high speed to pellet the precipitated proteins.

The resulting supernatant, which contains the amantadine and Amantadine-d15, is collected and can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase. nih.gov

This method is favored for its simplicity, speed, and the high recovery of amantadine. journalofappliedbioanalysis.com Studies have shown that the recovery of amantadine using protein precipitation is consistent and high, with one study reporting an average recovery of 100.2%. journalofappliedbioanalysis.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction Protocols

The QuEChERS method is a powerful sample preparation technique that has gained popularity for the analysis of analytes in complex matrices, such as food and environmental samples. Originally developed for pesticide residue analysis, its application has expanded to include veterinary drugs like amantadine in animal tissues. nih.govresearchgate.net

A modified QuEChERS protocol for the determination of amantadine in chicken muscle has been developed. nih.gov The procedure typically involves two main steps:

Extraction: The homogenized sample (e.g., chicken muscle) is extracted with an organic solvent, usually acetonitrile, often containing a small percentage of acid like acetic acid to improve the extraction efficiency of basic compounds like amantadine. nih.gov Salting-out is induced by adding salts such as magnesium sulfate and sodium chloride, which facilitates the phase separation between the aqueous and organic layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant from the first step is transferred to a tube containing a sorbent material, such as C18, and magnesium sulfate. nih.gov This step is designed to remove interfering matrix components like lipids and pigments. The mixture is vortexed and then centrifuged.

The final, cleaned-up extract is then ready for analysis by LC-MS/MS. The QuEChERS method has proven to be effective for amantadine analysis, demonstrating good accuracy (ranging from 79.9% to 91.5%) and repeatability. researchgate.net It offers a significant advantage in its ability to provide a clean extract from highly complex and "dirty" matrices, which is often challenging with simpler methods like protein precipitation. nih.govresearchgate.net

Spectroscopic and Biophysical Characterization of Amantadine D15 Hydrochloride and Its Molecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

Deuterium (B1214612) (²H) labeling is a cornerstone of modern NMR spectroscopy for studying molecular structure, dynamics, and interactions. The unique nuclear properties of deuterium—specifically its nuclear spin of I=1 and its associated quadrupole moment—provide a sensitive handle for probing the local environment of the labeled molecule.

Solid-state NMR (ssNMR) is an indispensable technique for investigating the atomic-level details of molecules in non-crystalline, biologically relevant environments, such as lipid membranes. For molecules like Amantadine-d15, ssNMR can reveal precise information about its conformation, orientation, and binding interactions within a protein target.

Solid-state NMR has been instrumental in defining the binding site of amantadine (B194251) within the M2 proton channel of the influenza A virus, a tetrameric helical bundle that is essential for viral replication. nih.gov Studies utilizing isotopically labeled M2 protein in lipid bilayers have shown that amantadine binding causes significant chemical shift perturbations, particularly for the Serine-31 residue. nih.gov These perturbations indicate that Ser-31 is a key component of the binding site. nih.gov

Further ssNMR experiments have precisely located a single, high-affinity amantadine binding site within the N-terminal lumen of the M2 channel pore. nih.gov This finding supports a mechanism whereby the drug physically occludes the channel, preventing proton transport. nih.gov The use of Amantadine-d15 in such studies is critical for specific NMR experiments that can distinguish the drug's signals from the complex background signals of the protein and lipids.

Deuterium (²H) solid-state NMR provides exquisite detail on the orientation and dynamics of deuterated molecules. nih.gov Amantadine is a rigid, symmetric molecule, which simplifies the analysis of its ²H NMR spectra. nih.gov In studies of deuterated amantadine interacting with the M2 channel embedded in lipid bilayers, ²H NMR reveals distinct molecular behaviors corresponding to different binding environments. nih.gov

When bound to the high-affinity site within the M2 channel pore, deuterated amantadine exhibits a specific orientation where its three-fold symmetry axis is nearly aligned with the channel axis. In contrast, a second, low-affinity binding site was identified on the C-terminal protein surface, which is only occupied at high drug concentrations. nih.gov The drug molecules in this secondary site are significantly tilted relative to the membrane normal. nih.gov

The dynamics of the drug are also distinct in the two sites. The quadrupolar splitting values, which are sensitive to the orientation and motional averaging of the C-²H bonds, provide a quantitative measure of these differences. For instance, at 243 K in DMPC vesicles, deuterated amantadine exhibits quadrupolar splittings that are characteristic of its orientation and dynamics within the lipid environment. nih.gov

| C-D Bond Type | Quadrupolar Splitting (kHz) | Relative Intensity |

|---|---|---|

| Axial | 123 | 1 |

| Equatorial | 36 | 4 |

Data sourced from Cady et al. (2010). nih.gov

Rotational-Echo Double-Resonance (REDOR) is a powerful solid-state NMR technique used to measure heteronuclear dipolar couplings, which are inversely proportional to the cube of the distance between two different nuclear spins (e.g., ¹³C-¹⁵N, ¹³C-¹⁹F, or ¹⁵N-³¹P). mdpi.com This allows for the precise measurement of inter-atomic distances up to ~15-20 Å. mdpi.com By selectively labeling a protein and a ligand, REDOR can be used as a spectroscopic ruler to define the geometry of a ligand-protein complex. mdpi.com

While direct REDOR studies on Amantadine-d15 have not been specifically reported, the methodology has been successfully applied to other amantadine analogs to map their binding sites. For example, ¹³C-¹⁹F REDOR has been used to probe the binding site of fluorinated amantadine, confirming that it binds to the N-terminus of the M2 channel. nih.gov This technique could, in principle, be adapted to measure distances between the deuterium atoms of Amantadine-d15 and other nuclei (e.g., ¹³C, ¹⁵N) in a binding partner. Such measurements would provide critical distance restraints for high-resolution structural modeling of the Amantadine-d15 binding pose.

Solution-state NMR is a primary tool for studying the interactions between small molecule ligands and their biological targets under physiological conditions. It can provide information on binding affinity, kinetics (on- and off-rates), and the specific atoms involved in the interaction.

When a small molecule like amantadine binds to a much larger protein, its NMR signals often broaden significantly due to the slower tumbling of the complex. This line broadening can be used to detect binding. nih.gov For instance, ¹H NMR spectroscopy of a fluoroamantadine analog was used to monitor its binding to the M2 peptide in liposomes; upon binding, the ligand's resonances became too broad to be detected. nih.gov

Deuteration of the ligand, as in Amantadine-d15, is highly advantageous for solution NMR studies. It can simplify crowded ¹H spectra and allow for isotope-edited or isotope-filtered experiments where only the signals from the ligand or the protein-ligand complex are observed. Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY are particularly powerful for screening and characterizing weak to moderate ligand-protein interactions. In these experiments, deuteration of the ligand can help to suppress background signals and enhance the clarity of the results. Furthermore, solution NMR studies of a de novo designed amantadine-binding protein have demonstrated that chemical shift perturbations upon ligand binding can map the interaction site and confirm structural changes in the protein. elifesciences.org

Solid-State NMR for Structural Elucidation and Conformational Analysis

Vibrational Spectroscopy for Interfacial and Membrane Interaction Studies

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are sensitive to the vibrational modes of chemical bonds and can provide detailed information about molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding.

FTIR studies have been conducted to investigate the interaction between amantadine and proteins. For example, the binding of amantadine to egg albumin was shown to form a new, weaker complex, as evidenced by changes in the FTIR absorption peak intensities of the protein's amide bands. ijpcbs.com

In the context of membrane interactions, amantadine has been shown to interact with and increase the disorder of lipid bilayers. digitellinc.com FTIR spectroscopy is particularly well-suited for studying such phenomena. The technique can probe the conformation of the protein within the membrane and monitor changes in the lipid acyl chains upon drug binding. The use of deuterated compounds like Amantadine-d15 offers a significant advantage in these studies through "isotope editing." The vibrational frequencies of C-²H bonds are shifted to lower wavenumbers compared to C-¹H bonds, placing their signals in a region of the spectrum that is free from overlap with the protein and lipid signals. nih.gov This allows the specific vibrational modes of the drug to be isolated and studied, providing unambiguous information about its conformation and environment within the membrane interface.

Mass Spectrometry for Isotopic Purity Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for the characterization of isotopically labeled compounds like Amantadine-d15. almacgroup.comnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the isotopic purity or enrichment of deuterated compounds. nih.govrsc.org The process involves separating the isotopologues of the compound and calculating the isotopic enrichment based on their relative abundances. nih.gov

For Amantadine-d15, which is often used as an internal standard in quantitative analyses, confirming its isotopic purity is crucial for accurate measurements. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of amantadine, using Amantadine-d15 as the internal standard. nih.gov

The fragmentation pattern of Amantadine-d15 in tandem mass spectrometry provides structural confirmation. In positive ion mode, Amantadine-d15 undergoes fragmentation, and specific transitions can be monitored. For instance, in a triple-stage fragmentation (MS³) analysis, the transition for Amantadine-d15 has been identified as m/z 167.0 → 150.3 → 118.1. nih.gov In a multiple reaction monitoring (MRM) mode, the MS/MS transition is m/z 167.0 → 150.3. nih.gov

Below is a data table summarizing the mass spectrometry parameters for Amantadine-d15.

| Parameter | Value | Reference |

| Ionization Mode | Positive | nih.gov |

| Precursor Ion (m/z) | 167.0 | nih.gov |

| MS/MS Transition (MRM) | 167.0 → 150.3 | nih.gov |

| MS³ Transition | 167.0 → 150.3 → 118.1 | nih.gov |

Integration of Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are increasingly integrated with experimental techniques to provide a more complete picture of molecular interactions at the atomic level. mdpi.commdpi.com Molecular dynamics (MD) simulations, for example, have been used to study the behavior of amantadine within lipid bilayers, complementing experimental findings from techniques like SFG and NMR. nih.govnih.gov

MD simulations of amantadine in POPC/DSPC/cholesterol membranes have shown that the molecule prefers to associate with disordered POPC-rich domains and domain boundaries. nih.govdigitellinc.com Simulations with DMPC bilayers have provided detailed information on the alignment of amantadine, showing that its long axis is parallel to the membrane normal and that it remains in the upper leaflet of the bilayer over the course of the simulation. nih.gov

Quantum chemical (QC) computations play a vital role in predicting spectroscopic parameters, which can then be compared with experimental data to aid in the identification and characterization of molecules. mdpi.comunibs.it For deuterated species like Amantadine-d15, theoretical calculations can predict vibrational frequencies, which are altered upon isotopic substitution. These predicted shifts can be compared with experimental vibrational spectra (such as those from SFG) to confirm assignments.

Methods based on density functional theory (DFT) can be employed to predict rotational constants and other spectroscopic parameters with a high degree of accuracy, often better than 0.3%. mdpi.com While specific computational studies predicting the full spectroscopic parameters for Amantadine-d15 are not widely published, the established methodologies are readily applicable. mdpi.comunibs.it Such theoretical predictions would be invaluable in analyzing complex experimental spectra and providing a deeper understanding of the structure and dynamics of Amantadine-d15.

Fundamental Isotope Effects in Amantadine Research

Deuterium (B1214612) Isotope Effects on Physicochemical Properties and Reaction Kinetics

The substitution of hydrogen (protium, ¹H) with its heavier, stable isotope deuterium (²H or D) to create Amantadine-d15 introduces subtle yet significant changes to the molecule's physicochemical properties and reaction kinetics. These alterations are rooted in the fundamental mass difference between the two isotopes, which influences bond strength and vibrational energy.

The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.orgmdpi.com This increased bond strength means more energy is required to break a C-D bond compared to a C-H bond. This phenomenon gives rise to the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. wikipedia.org For reactions where the cleavage of a C-H bond is the rate-determining step, the deuterated compound will react more slowly. nih.gov This effect is particularly relevant in drug metabolism, where cytochrome P450 enzymes often catalyze the oxidative cleavage of C-H bonds. nih.gov By replacing these hydrogens with deuterium, the metabolic degradation of the drug can be slowed, potentially improving its pharmacokinetic profile. dntb.gov.ua The rate of a reaction involving a C-¹H bond can be 6 to 10 times faster than that of a C-²H bond. wikipedia.org

Deuterium substitution can also modify bulk physicochemical properties such as melting point, solubility, and hydrophilicity. nih.gov While the crystal structures of a deuterated compound and its parent may be nearly identical, differences in intermolecular interactions can arise. nih.gov For instance, studies on other deuterated molecules have shown a decrease in melting point and heat of fusion, which can lead to an increase in aqueous solubility. nih.gov This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, which can alter intermolecular forces like van der Waals and hydrophobic interactions. cchmc.org

Table 1: Expected Physicochemical and Kinetic Effects of Deuteration in Amantadine-d15

| Property | Effect of Deuterium Substitution (Compared to Amantadine) | Underlying Principle |

| Bond Strength (C-D vs. C-H) | Increased | Lower zero-point energy of the heavier C-D bond. libretexts.org |

| Reaction Rate (Metabolism) | Decreased (if C-H cleavage is rate-limiting) | Kinetic Isotope Effect (KIE); higher activation energy required to break the stronger C-D bond. wikipedia.orgnih.gov |

| Solubility | Potentially Increased | Alterations in intermolecular interactions and crystal lattice energy, as observed in other deuterated drugs. nih.gov |

| Melting Point | Potentially Decreased | Changes in crystal packing and intermolecular forces due to subtle differences in bond length and polarizability. nih.gov |

Mechanistic Insights into Deuterium Substitution Influencing Molecular Interactions

The influence of deuterium substitution on molecular interactions stems from fundamental quantum mechanical effects on bond vibrations. A chemical bond is not static; it vibrates at specific frequencies. The zero-point energy (ZPE) of a bond, the lowest possible energy state, is dependent on this vibrational frequency, which in turn is dependent on the mass of the atoms involved. princeton.edu Because deuterium is twice as heavy as protium (B1232500), the C-D bond has a lower vibrational frequency and thus a lower ZPE compared to the C-H bond. libretexts.org

This difference in ZPE makes the C-D bond effectively shorter and stronger. The smaller vibrational amplitude of the C-D bond means the atom occupies a smaller volume on average. cchmc.org This seemingly minor change has consequences for non-covalent interactions, which are critical for a molecule's behavior in a biological system.

Specifically, van der Waals interactions, which depend on the polarizability of electron clouds, are affected. The lower polarizability of the C-D bond can lead to weaker dispersion forces compared to C-H bonds. cchmc.org Consequently, interactions with hydrophobic pockets in proteins or lipid membranes may be altered. Studies using reversed-phase liquid chromatography have shown that protiated compounds can bind more strongly to nonpolar stationary phases than their deuterated counterparts, suggesting a difference in how these molecules engage in hydrophobic interactions. cchmc.org Furthermore, deuteration can increase the basicity of adjacent amine groups, as observed in studies of deuterated methylamine (B109427) and other simple amines. nih.govresearchgate.net This effect is attributed to the stereoelectronic influence of the C-D bond, which can impact the availability of the nitrogen lone pair. nih.gov

Exploration of Isotopic Perturbations on Binding Affinity and Thermodynamic Profiles

Isotopic labeling with deuterium, as in Amantadine-d15, is a powerful tool for probing the binding of a ligand to its target with high precision. Solid-state NMR spectroscopy studies have utilized Amantadine-d15 to elucidate the structure of its binding site within the M2 proton channel of the influenza A virus. meihonglab.comnih.gov These studies revealed a high-affinity binding site located in the N-terminal channel lumen, where the amantadine (B194251) molecule physically occludes the pore. nih.gov The use of deuterated amantadine was crucial for quantifying protein-drug distances with high resolution, confirming that the drug fits snugly within a site surrounded by residues that, when mutated, confer resistance. meihonglab.com The orientation and dynamics of the drug within the binding site were also characterized using ²H NMR, showing distinct behavior compared to when the drug is simply partitioned in the lipid bilayer. nih.gov

Table 2: Thermodynamic Properties of Amantadine Hydrochloride (Parent Compound)

| Thermodynamic Parameter | Reported Value/Observation | Method |

| Heat Capacity (Cp) | Measured over a temperature range from 5 K to 470 K. nist.gov | Adiabatic and Differential Scanning Calorimetry |

| Solid-State Phase Transitions | Two low-enthalpy transitions observed with peak maxima at 120.0 K and 123.1 K. nist.govnist.gov | Adiabatic Calorimetry |

| Decomposition | Studied via the Knudsen effusion method, involving dissociation into the corresponding amine and hydrogen chloride. researchgate.netnist.gov | Knudsen Effusion Method |

| Volume of Distribution (in vivo) | 3 to 8 L/kg, suggesting significant tissue binding. fda.gov | Intravenous Administration |

Note: This data is for the non-deuterated Amantadine hydrochloride. Isotopic substitution in Amantadine-d15 is expected to cause minor perturbations to these values.

Application of Deuterium Labeling in Elucidating in vitro Metabolic Pathways

Deuterium labeling is a cornerstone technique for studying drug metabolism both in vivo and in vitro. nih.gov The use of Amantadine-d15 serves as an invaluable tool for elucidating its metabolic fate with high sensitivity and specificity. While amantadine is known to be primarily eliminated unchanged through renal excretion, deuterium labeling allows for the definitive identification of any minor or previously unknown metabolic pathways. nih.govresearchgate.net

In a typical in vitro metabolism study, Amantadine-d15 would be incubated with human liver fractions, such as microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. mdpi.com Following incubation, the sample is analyzed, typically using liquid chromatography-mass spectrometry (LC-MS).

The key advantage of using Amantadine-d15 is the mass shift. Amantadine has a monoisotopic mass of 151.136 g/mol , while Amantadine-d15 has a mass of approximately 166.229 g/mol . Any metabolite formed will retain the deuterium atoms unless the metabolic reaction occurs at a deuterated position, resulting in a product with a distinct, higher mass than any corresponding metabolite from the non-labeled drug. This mass difference makes it simple to:

Distinguish the drug and its metabolites from endogenous compounds in the complex biological matrix of the liver fraction.

Trace the metabolic fate of the parent compound into various biotransformation products (e.g., hydroxylation, N-acetylation).

Quantify the formation of metabolites with high precision, using the non-labeled compound as an internal standard.

This approach, known as Deuterium Metabolic Imaging at the molecular level, provides unambiguous evidence of metabolic transformation, even for compounds that are poorly metabolized. nih.gov It allows researchers to map metabolic pathways and identify the specific sites on the molecule that are susceptible to enzymatic modification. nih.gov

Future Research Directions and Advanced Applications of Amantadine D15 Hydrochloride

Development of Novel Deuterated Amantadine (B194251) Derivatives for Specialized Research Applications

The core structure of amantadine provides a versatile scaffold for the synthesis of novel derivatives. nih.govnih.gov By combining the benefits of deuteration with further chemical modification, a new generation of research tools can be developed. The primary goal of creating these novel deuterated derivatives is not for therapeutic enhancement but to create highly specialized probes for basic and preclinical research. alfa-chemistry.commusechem.com This involves strategically incorporating deuterium (B1214612) to create compounds with tailored properties for specific experimental needs. alfa-chemistry.com

Research efforts in this area focus on several key objectives:

Probes for Mechanistic Studies: Synthesizing derivatives where deuteration is combined with the addition of fluorescent tags or reactive groups can create powerful probes to investigate the molecular interactions of amantadine with its biological targets, such as the M2 proton channel or NMDA receptors. nih.govbiorxiv.org

Metabolic Pathway Elucidation: Amantadine undergoes minimal metabolism. wikipedia.org However, novel derivatives could be designed to interact with specific enzymatic pathways. Deuteration at predicted sites of metabolism in these new molecules would allow researchers to precisely track their metabolic fate, providing insights into enzyme kinetics and mechanisms. simsonpharma.comresearchgate.net

Internal Standards for Novel Analogs: As new, non-deuterated amantadine analogs are developed for various research purposes, corresponding deuterated versions will be essential for accurate quantification in complex biological matrices using mass spectrometry. nih.gov The synthesis of a library of deuterated amantadine derivatives would support the broader exploration of this chemical class. nih.gov

Advancements in Spectroscopic Techniques for High-Resolution Structural and Dynamic Studies

Isotopic labeling is a cornerstone technique for enhancing the power of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). americanpeptidesociety.orgnih.govwikipedia.org The presence of fifteen deuterium atoms in Amantadine-d15 significantly alters its spectroscopic properties compared to the parent compound, enabling more detailed structural and dynamic investigations.

In NMR spectroscopy , deuterium labeling offers several advantages. Deuterated solvents are routinely used in NMR to avoid overwhelming signals from protonated solvents, allowing the solute's spectral features to be clearly observed. tcichemicals.comazom.com When deuterium is incorporated into the analyte itself, it provides distinct benefits. simsonpharma.com Since deuterium has a different nuclear spin and magnetic properties than hydrogen, its signals in deuterium NMR are distinct, allowing researchers to study molecular structure and dynamics with reduced interference. youtube.com This is particularly useful for studying the orientation and motion of molecules in solid-state samples. youtube.com The substitution of hydrogen with deuterium can simplify complex proton NMR spectra, aiding in the assignment of signals and the determination of molecular conformation. simsonpharma.com

In Mass Spectrometry , the key advantage of using Amantadine-d15 is the mass shift it produces. This known mass difference is the basis for its use as an internal standard, allowing for precise quantification by distinguishing the analyte from the standard. nih.govnih.gov High-resolution mass spectrometry can resolve the isotopic distribution of molecules, and stable isotope labeling provides a powerful tool for tracing metabolic pathways. nih.govelifesciences.org By introducing a deuterated compound into a biological system, researchers can track the incorporation of the label into downstream metabolites, revealing the structure and dynamics of metabolic networks. nih.gov

Interdisciplinary Research Integrating Deuterated Probes in Systems Biology and Multi-Omics Approaches

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. mdpi.com This often involves the integration of multiple "omics" data sets, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov Deuterated compounds like Amantadine-d15 are valuable tools in this context, serving as stable isotope tracers to follow the fate and effects of a molecule across different biological layers. nih.gov

The use of deuterated probes can link the presence of a compound to changes in the metabolome, proteome, or transcriptome. For example, untargeted metabolomics studies have revealed that amantadine can interfere with lipid, amino acid, and energy metabolism in certain organisms. nih.gov By using Amantadine-d15 in similar experiments, researchers could more definitively trace the compound's path and directly correlate its presence in specific cellular compartments with observed metabolic shifts. nih.gov This approach, known as stable isotope tracer-based metabolomics, is a powerful method for quantification, identification, and pathway elucidation. nih.gov

In proteomics, chemical isotope labeling is used for quantitative analysis, allowing for the comparison of protein abundance across different samples. nih.gov A deuterated amantadine derivative with a reactive group could be used to identify protein targets. After binding and cell lysis, proteomic analysis could identify proteins that are "tagged" by the deuterated probe, revealing direct molecular interactions.

Computational Design and Rational Optimization of Isotopic Labels for Targeted Investigations

The decision of where and how many isotopic labels to place within a molecule is critical for designing effective research tools. rsc.orgnih.gov Computational chemistry and predictive modeling play an increasingly important role in the rational design and optimization of deuterated compounds like Amantadine-d15 for specific applications. alfa-chemistry.comprotheragen.ai This approach moves beyond simple synthesis to a targeted strategy where the isotopic labeling pattern is optimized to yield the most valuable data.

For metabolic studies, computational models can predict "metabolic hotspots"—positions on a molecule most likely to undergo enzymatic modification. alfa-chemistry.com By strategically placing deuterium at these sites, researchers can create the kinetic isotope effect, slowing down metabolism and allowing for better characterization of metabolic pathways. researchgate.net For novel amantadine derivatives, this predictive modeling can guide synthesis to maximize metabolic stability for specific research applications. alfa-chemistry.com

In the context of metabolic flux analysis (MFA), computational tools are used to design isotope labeling experiments that will provide the most accurate flux measurements. rsc.orgresearchgate.net These programs can simulate how different isotopic tracers will distribute throughout a metabolic network, allowing researchers to select the optimal tracer (e.g., a specifically labeled glucose or a deuterated compound) to answer a specific biological question. rsc.org This a priori design significantly improves the quality and confidence of the data obtained from complex biological systems. rsc.org

Q & A

Q. How should researchers address discrepancies between in vitro receptor binding data and in vivo efficacy studies?

- Methodological Answer :

- Tissue Distribution Studies : Quantify brain-to-plasma ratios via LC-MS/MS after systemic administration to correlate exposure with effect.

- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo activity but are absent in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.